molecular formula C8H10N4 B3201677 (6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine CAS No. 1020033-68-4

(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Cat. No.: B3201677
CAS No.: 1020033-68-4
M. Wt: 162.19
InChI Key: KXEMSNHNTOVJHS-UHFFFAOYSA-N
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Description

(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a chemical building block based on the privileged [1,2,4]triazolo[4,3-a]pyridine scaffold, a structure of high interest in medicinal chemistry for its diverse biological activities . This methyl-substituted derivative with a pendant methanamine group is a versatile intermediate for constructing novel molecules, particularly for pharmaceutical research. The triazolopyridine core is recognized for its significant applications as a key pharmacophore in compounds with demonstrated antifungal, antibacterial, and anticonvulsant effects . Furthermore, this class of heterocyclic compounds is of peculiar importance for the development of new antidepressants and has shown promising potential in antimalarial drug discovery programs, as similar sulfonamide-bearing [1,2,4]triazolo[4,3-a]pyridines have been identified as potent inhibitors of falcipain-2 in Plasmodium falciparum . The molecule can also serve as a bi- or tridentate chelating ligand due to the lone electron pairs on its nitrogen atoms, enabling coordination with metal ions for applications in catalysis or as chemical sensors . The product is intended for research purposes such as receptor-ligand interaction studies, docking experiments, and the synthesis of more complex bioactive molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-2-3-7-10-11-8(4-9)12(7)5-6/h2-3,5H,4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEMSNHNTOVJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=C2CN)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: (6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Table 1: Key Properties of (6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine and Analogues

Compound Name Core Structure Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Spectral Data (MS/IR)
This compound [1,2,4]Triazolo[4,3-a]pyridine -CH₃ (6) C₈H₁₀N₄ 162.19 1020033-68-4 MS (ESI): m/z 306 [M+Na]+ (salt form)
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine [1,2,4]Triazolo[4,3-a]pyridine -Cl (6) C₇H₇ClN₄ 182.61 - IR: 3341 cm⁻¹ (N-H), 1678 cm⁻¹ (C=N)
(6-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine [1,2,4]Triazolo[4,3-a]pyridine -CF₃ (6) C₈H₇F₃N₄ 220.17 - MS (ESI): m/z 339 [M+Na]+
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine [1,2,4]Triazolo[4,3-b]pyridazine -Ph (6) C₁₂H₁₁N₅ 225.25 6303-41-9 -
(8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine [1,2,4]Triazolo[4,3-a]pyridine -Cl (8), -CF₃ (6) C₈H₅ClF₃N₄ 249.60 900641-14-7 -

Key Observations:

Core Heterocycle Influence: The triazolo[4,3-a]pyridine core (target compound) has one nitrogen in the pyridine ring, while triazolo[4,3-b]pyridazine (e.g., compound in ) contains two adjacent nitrogens in the pyridazine ring.

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in the target compound enhances lipophilicity (logP ~1.5) and metabolic stability compared to electron-withdrawing substituents like -Cl or -CF₃. For example, the trifluoromethyl analogue (m/z 339 [M+Na]+) may exhibit improved target affinity but lower solubility .

Key Findings :

  • The target compound’s methyl group balances lipophilicity and steric demands, making it a versatile scaffold for optimizing kinase inhibitors .
  • Chloro and trifluoromethyl derivatives (e.g., ) show stronger enzyme inhibition in preliminary assays but may require formulation adjustments (e.g., salt forms) to address poor solubility .

Biological Activity

(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H10N4
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 1020033-68-4

Research indicates that compounds containing the triazolo-pyridine structure often exhibit a range of biological activities through various mechanisms:

  • Inhibition of Kinase Activity : Some derivatives have been shown to inhibit specific kinases involved in cancer progression. For example, a related compound demonstrated potent inhibition of the TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 μM, indicating significant potential as an anticancer agent .
  • Modulation of Receptors : The compound may act as an allosteric modulator at nicotinic acetylcholine receptors (nAChRs). In vitro studies have shown that certain derivatives enhance receptor activity, suggesting potential applications in neuropharmacology .

Anticancer Activity

Several studies have explored the anticancer properties of triazolo-pyridine derivatives. For instance:

  • A study synthesized a series of compounds that were evaluated for their ability to inhibit tumor growth in various cancer cell lines. One compound showed a significant reduction in cell viability at low concentrations .

Neuropharmacological Effects

The modulation of nAChRs has implications for treating neurodegenerative diseases:

  • A specific derivative was found to enhance acetylcholine responses in oocytes expressing human α7 nAChRs, indicating potential use in cognitive enhancement therapies .

Case Studies and Research Findings

  • Case Study on ALK5 Inhibition :
    • A derivative with structural similarities to this compound was tested for its ability to inhibit ALK5. The study reported an IC50 value of 0.013 μM and highlighted its selectivity against a panel of 320 protein kinases .
  • Neuroactive Properties :
    • In vitro tests demonstrated that certain modifications to the triazolo-pyridine structure significantly increased activity at nAChRs. The most effective compounds had EC50 values ranging from 0.14 to 1.9 µM across various assays .

Table 1: Biological Activity Summary

Compound NameActivity TypeIC50/EC50 ValueReference
This compoundALK5 Inhibition0.013 μM
Derivative AnAChR Modulation0.14 µM
Derivative BnAChR Modulation1.9 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, triazolo-pyridine derivatives can be prepared by reacting hydrazine derivatives with substituted pyridines under reflux conditions. Evidence from similar triazolo-pyridine syntheses highlights the use of multi-step approaches, such as:

  • Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazides.
  • Step 2 : Functionalization at the 3-position using reductive amination or nucleophilic substitution .
    • Key Characterization Techniques :
  • NMR Spectroscopy : To confirm regiochemistry and substitution patterns.
  • HPLC/MS : For purity assessment (>95% purity is typical) .

Q. How is the structural stability of this compound assessed under experimental conditions?

  • Methodological Answer : Stability studies involve:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
  • pH-Dependent Stability Tests : Incubate the compound in buffers (pH 1–12) and monitor degradation via UV-Vis spectroscopy.
  • Forced Degradation Studies : Exposure to heat, light, and oxidizing agents (e.g., H₂O₂) to identify degradation products .

Q. What are the standard protocols for evaluating its neuroprotective potential?

  • Methodological Answer : Preclinical neuroprotection assays include:

  • In Vitro Models : SH-SY5Y neuronal cells treated with oxidative stress inducers (e.g., H₂O₂ or rotenone), with cell viability measured via MTT assay.
  • In Vivo Models : Rodent models of Parkinson’s disease (e.g., MPTP-induced neurodegeneration), assessing dopamine levels and motor function recovery .

Advanced Research Questions

Q. How can researchers optimize the biological activity of triazolo-pyridine derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies are critical:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance kinase inhibition (e.g., Pim-1 kinase) .
  • Bioisosteric Replacements : Replace the methyl group with ethyl or methoxy to modulate lipophilicity and blood-brain barrier permeability.
  • Data-Driven Optimization : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to target proteins .

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Metabolic Stability Differences : Compare half-life in liver microsomes across species (e.g., human vs. murine).
  • Off-Target Effects : Use CRISPR-based gene knockout models to confirm target specificity .

Q. What computational strategies are used to predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability.
  • Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications.
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase catalytic lysine) .

Safety and Handling in Research Settings

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of aerosols during weighing.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Reactant of Route 2
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(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.